molecular formula C24H24ClNO3S B14952057 Ethyl 4-(4-tert-butylphenyl)-2-{[(2-chlorophenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 4-(4-tert-butylphenyl)-2-{[(2-chlorophenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B14952057
M. Wt: 442.0 g/mol
InChI Key: ZSKYNOUXEAHENN-UHFFFAOYSA-N
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Description

ETHYL 4-(4-TERT-BUTYLPHENYL)-2-(2-CHLOROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of various functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-TERT-BUTYLPHENYL)-2-(2-CHLOROBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of Substituents: The tert-butylphenyl and chlorobenzamido groups can be introduced through Friedel-Crafts acylation and subsequent amide formation reactions.

    Esterification: The carboxylic acid group on the thiophene ring can be esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-TERT-BUTYLPHENYL)-2-(2-CHLOROBENZAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Halogens, nucleophiles, electrophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

ETHYL 4-(4-TERT-BUTYLPHENYL)-2-(2-CHLOROBENZAMIDO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Thiophene derivatives are often used in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-TERT-BUTYLPHENYL)-2-(2-CHLOROBENZAMIDO)THIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(4-TERT-BUTYLPHENYL)-2-(2-AMINOBENZAMIDO)THIOPHENE-3-CARBOXYLATE
  • ETHYL 4-(4-TERT-BUTYLPHENYL)-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 4-(4-TERT-BUTYLPHENYL)-2-(2-CHLOROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to the presence of the chlorobenzamido group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

Molecular Formula

C24H24ClNO3S

Molecular Weight

442.0 g/mol

IUPAC Name

ethyl 4-(4-tert-butylphenyl)-2-[(2-chlorobenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H24ClNO3S/c1-5-29-23(28)20-18(15-10-12-16(13-11-15)24(2,3)4)14-30-22(20)26-21(27)17-8-6-7-9-19(17)25/h6-14H,5H2,1-4H3,(H,26,27)

InChI Key

ZSKYNOUXEAHENN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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